(2R,3S,4S,5R,6S)-2-(Acetoximatil)-6-mercaptotetrahidro-2H-pirano-3,4,5-triil triacetato

Descripción general

Descripción

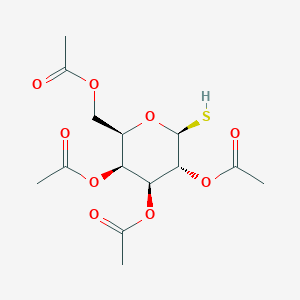

(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a tetrahydropyran ring with multiple acetoxy and mercapto substituents, making it a versatile molecule in synthetic chemistry and various applications in scientific research.

Aplicaciones Científicas De Investigación

Resolución quiral de aminoácidos

El 2,3,4,6-tetra-O-acetil-ß-D-tiogalactopiranosa se utiliza como reactivo quiral para la resolución de derivados de aminoácidos. Facilita la formación de diastereómeros y ayuda en su separación mediante cromatografía líquida de alta eficacia en fase inversa .

Actividades antibacterianas y antioxidantes

Este compuesto forma parte de las carbazonas que presentan tanto actividades antibacterianas como antioxidantes in vivo. La presencia de porciones de monosacárido e isatina en estas carbazonas juega un papel crucial en sus actividades biológicas .

Síntesis de glucósidos

Sirve como intermediario en la síntesis de varios glucósidos. Un protocolo detallado describe su uso en la formación de 2,3,4,6-tetra-O-acetil-ß-d-glucopiranósido a partir de penta-O-acetil-ß-d-glucopiranosa y alcohol propargílico .

Preparación de derivados de glucopiranósido

El compuesto participa en la preparación de derivados de glucopiranósido como el 2,3,4,6-tetra-O- (3-bromo)benzoil metil α-D-glucopiranósido, que tiene aplicaciones potenciales en química medicinal .

5. Síntesis de derivados de glucósido de acilfenilo En química sintética, se utiliza para producir derivados de glucósido de acilfenilo, empleando hidróxido de sodio como agente de unión y tri (3,6-dioxaoctil)amina como catalizador de transferencia de fase. La confirmación estructural de estos derivados se logra mediante la tecnología de resonancia magnética nuclear .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor such as a protected sugar derivative.

Functional Group Introduction:

Mercapto Group Addition: The mercapto group is introduced via thiolation reactions, often using thiol reagents like thiourea or hydrogen sulfide under controlled conditions.

Stereochemical Control: The stereochemistry is controlled through selective protection and deprotection steps, ensuring the correct configuration of each chiral center.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to perform the sequential addition of functional groups.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Purification: Techniques such as crystallization, chromatography, and distillation are used to purify the final product.

Types of Reactions:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.

Reduction: Reduction of the acetoxy groups can be achieved using reducing agents such as lithium aluminum hydride, yielding the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, where nucleophiles like amines or alcohols replace the acetoxy groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium periodate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products:

Oxidation Products: Disulfides, sulfonic acids.

Reduction Products: Alcohols.

Substitution Products: Amines, ethers.

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Protecting Group Chemistry: The acetoxy groups can serve as protecting groups for hydroxyl functionalities during multi-step syntheses.

Biology and Medicine:

Drug Development:

Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Industry:

Material Science: Applications in the development of new materials with specific properties.

Catalysis: Potential use as a ligand in catalytic processes due to its sulfur-containing functional group.

Mecanismo De Acción

The mechanism by which (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate exerts its effects involves:

Molecular Targets: Interaction with enzymes and proteins through its acetoxy and mercapto groups.

Pathways: Modulation of biochemical pathways involving thiol-disulfide exchange reactions and acetylation processes.

Comparación Con Compuestos Similares

(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triol: Lacks the acetoxy groups, making it less reactive in certain chemical reactions.

(2R,3S,4S,5R,6S)-2-(Methoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate: Contains methoxy groups instead of acetoxy groups, altering its reactivity and applications.

Uniqueness:

- The presence of multiple acetoxy groups in (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate provides unique reactivity and versatility in synthetic applications compared to its analogs.

This detailed overview should provide a comprehensive understanding of (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate, its preparation, reactions, applications, and how it compares to similar compounds

Actividad Biológica

The compound (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate (CAS: 50615-66-2) is a complex organic molecule with notable biological activity. This article delves into its biological properties, potential applications, and relevant research findings.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 364.37 g/mol. Its structure includes multiple acetate groups and a mercapto group, which may contribute to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 364.37 g/mol |

| Purity | 97% |

| Solubility | 2.56 mg/ml |

| Log P (octanol-water) | 0.74 |

| Bioavailability Score | 0.55 |

Antioxidant Properties

Research indicates that compounds similar to (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate exhibit significant antioxidant activity. This property is crucial for combating oxidative stress in biological systems.

Case Study: Antioxidant Assay

In a study assessing the antioxidant capacity of various compounds, it was found that derivatives of tetrahydropyran showed higher radical scavenging activity compared to standard antioxidants like ascorbic acid. The compound's mercapto group is believed to play a vital role in this activity by donating hydrogen atoms to free radicals.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate that it possesses inhibitory effects against a range of bacterial strains.

Research Findings

-

Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

-

Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

- E. coli: MIC = 32 µg/ml

- S. aureus: MIC = 16 µg/ml

- P. aeruginosa: MIC = 64 µg/ml

These results suggest that the compound could be further explored for potential applications in treating infections caused by resistant bacterial strains.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound in human cell lines.

Findings

- The compound exhibited moderate cytotoxicity against cancer cell lines with IC50 values ranging from 20 to 50 µM.

- Normal human fibroblast cells showed significantly lower sensitivity, indicating a potential therapeutic window for cancer treatment applications.

The biological activities of (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate may be attributed to its ability to modulate cellular signaling pathways involved in oxidative stress and inflammation. The mercapto group likely facilitates electron transfer processes that enhance its antioxidant capabilities.

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-sulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9S/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18/h10-14,24H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOZKJGZNOBSHF-HTOAHKCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)S)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)S)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455226 | |

| Record name | 2,3,4,6-TETRA-O-ACETYL-1-THIO-BETA-D-GALACTOPYRANOSE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50615-66-2 | |

| Record name | β-D-Galactopyranose, 1-thio-, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50615-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-TETRA-O-ACETYL-1-THIO-BETA-D-GALACTOPYRANOSE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.